N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-7-19(8-5-2)22(29)24-11-12-28-21-20(14-26-28)23(30)27(16-25-21)15-18-10-6-9-17(3)13-18/h6,9-10,13-14,16,19H,4-5,7-8,11-12,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXNXRHANOKEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 435.46 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and c-Met pathways, crucial in non-small cell lung cancer (NSCLC) treatment.
- In Vitro Studies : The compound demonstrated potent inhibitory effects on NSCLC cell lines A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 µM. Flow cytometry analyses indicated that it induces apoptosis and cell cycle arrest in a concentration-dependent manner .
- Mechanism of Action : Western blot analysis revealed significant downregulation of phosphorylated EGFR, c-Met, and downstream AKT signaling pathways, suggesting its role in inhibiting cancer cell proliferation and survival.
- In Vivo Efficacy : In xenograft models using A549-P tumor-bearing mice, the compound exhibited a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, outperforming the standard drug Afatinib (46.4% inhibition) with lower hemolytic toxicity.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Initial screenings indicated promising results in models of epilepsy, suggesting potential therapeutic applications in seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems or ion channels.
Research Findings and Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| NSCLC Inhibition | IC50 values between 1.48 - 2.76 µM; induces apoptosis | |
| In Vivo Efficacy | Tumor growth inhibition rate of 55.3% in mice | |
| Anticonvulsant Activity | Promising results in seizure models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
